Welcome to the BenchChem Online Store!
molecular formula C10H9FN2 B8490410 1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile

1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile

Cat. No. B8490410
M. Wt: 176.19 g/mol
InChI Key: MCHGXLXKBRYWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018223B2

Procedure details

Following the same procedure as above for 2-(3-fluoropyridin-2-yl)acetonitrile with 2,6-difluoropyridine (5.0 g, 43 mmol, 1.0 equiv), cyclobutylcarbonitrile (3.5 g, 43 mmol, 1.0 equiv) and NaHMDS (2.0 M in THF, 24 mL, 47 mmol, 1.1 equiv) in toluene (100 mL) gave the desired product (4.9 g, 64%) as a colorless oil following purification over silica gel using 25% EtOAc/hexanes as eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3](CC#N)=[N:4][CH:5]=[CH:6][CH:7]=1.F[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[N:13]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1(C)C=CC=CC=1>[F:18][C:14]1[N:13]=[C:12]([C:2]2([C:3]#[N:4])[CH2:7][CH2:6][CH2:5]2)[CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=CC1)CC#N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Step Three
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.